N-(2-bromo-4,6-difluorophenyl)acetamide
Overview
Description
N-(2-bromo-4,6-difluorophenyl)acetamide is an organic compound with the molecular formula C8H6BrF2NO and a molecular weight of 250.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and acetamide functional groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)acetamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature, and the progress is monitored using techniques such as thin-layer chromatography (TLC). After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of phenylacetic acids.
Reduction: Formation of phenylacetamines.
Scientific Research Applications
N-(2-bromo-4,6-difluorophenyl)acetamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2,6-difluorophenyl)acetamide
- N-(2-bromo-4,5-difluorophenyl)acetamide
- 4-bromo-2,6-difluoroaniline
Uniqueness
N-(2-bromo-4,6-difluorophenyl)acetamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c1-4(13)12-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEMDLJVHAHHPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.